4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl

Description

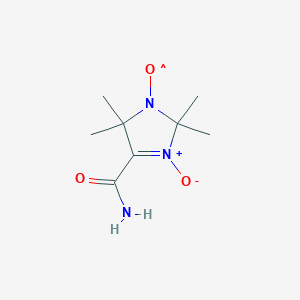

4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl is a nitroxide radical characterized by a carbamoyl (-CONH₂) substituent at the 4-position of the imidazoline ring. This compound belongs to a class of stable organic radicals widely studied for their applications in spin labeling, polymer chemistry, and pharmaceutical research. The tetramethyl groups at positions 2 and 5 enhance steric protection of the radical center, improving stability against dimerization or degradation .

Properties

Molecular Formula |

C8H14N3O3 |

|---|---|

Molecular Weight |

200.22 g/mol |

InChI |

InChI=1S/C8H14N3O3/c1-7(2)5(6(9)12)10(13)8(3,4)11(7)14/h1-4H3,(H2,9,12) |

InChI Key |

XIOQUQHUNILADV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=[N+](C(N1[O])(C)C)[O-])C(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl typically involves the reaction of 2,2,5,5-tetramethyl-3-imidazoline-1-oxyl with carbamoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis and Stability

Compound 17 undergoes hydrolysis under basic conditions:

-

Reaction : Heating with NaOH (90°C) converts the amide group to a carboxylic acid, yielding 4-carboxy-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl (CAS 49837-79-8) .

-

Stability :

Oxidation Reactions

Oxidative Fragmentation with Potassium Ferricyanide :

Compound 17 undergoes irreversible oxidation, leading to fragmentation :

Experimental Evidence :

-

HPLC-MS studies confirm loss of EPR signal and formation of enamine derivatives .

-

Cyclic voltammetry shows no reversibility due to rapid fragmentation .

Reactivity with Radical Species

Compound 17 participates in radical scavenging:

-

Peroxyl radicals (ROO- ) : Efficiently scavenged via H-atom transfer, leading to radical reduction .

-

Ascorbate : Reduction rate depends on steric hindrance; Compound 17 is reduced ~20x faster than ethyl-substituted analogs .

Comparative Stability in Redox Environments

| Property | Compound 17 | Ethyl-Substituted Analog (HIMD2) |

|---|---|---|

| Reduction by ascorbate | Fast (k ≈ 0.15 M⁻¹s⁻¹) | Slow (k ≈ 0.007 M⁻¹s⁻¹) |

| Oxidation by K₃Fe(CN)₆ | Moderate (~0.2 M⁻¹s⁻¹) | Similar (~0.3 M⁻¹s⁻¹) |

Scientific Research Applications

Biochemical Applications

1.1 Spin Labeling and EPR Spectroscopy

One of the primary applications of 4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl is as a spin label in Electron Paramagnetic Resonance (EPR) spectroscopy. Its stable radical nature allows it to be used for studying molecular dynamics and interactions in biological systems. The compound can provide insights into the local environment of proteins and membranes by analyzing the hyperfine splitting patterns in EPR spectra.

Case Study: Protein Dynamics

A study utilized this nitroxide radical to investigate the conformational dynamics of membrane proteins. The results indicated that the compound effectively reports on the mobility of specific regions within the protein structure, contributing to a better understanding of protein function under physiological conditions .

3.1 Anticancer Research

Recent studies have explored the potential of this compound as an anticancer agent. Its ability to induce apoptosis in cancer cells through oxidative stress mechanisms has garnered attention.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 2.29 |

| A549 (Lung) | 6.0 |

| SKOV3 (Ovarian) | 4.5 |

Case Study: Mechanistic Studies

In vitro studies indicated that treatment with this compound resulted in G0/G1 cell cycle arrest and increased levels of reactive oxygen species (ROS) in breast cancer cell lines. The compound's mechanism involves disrupting mitochondrial function and enhancing pro-apoptotic signaling pathways .

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl involves its ability to act as a stable free radical. This property allows it to interact with other radicals and reactive oxygen species, thereby modulating oxidative stress and related pathways . The compound targets molecular pathways involved in redox regulation and cellular signaling .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The substituent at the 4-position of the imidazoline ring significantly influences the chemical and physical properties of these radicals. Below is a detailed comparison with key analogues:

Table 1: Comparative Overview of 4-Substituted Imidazoline Nitroxides

*Radical species; formulas inferred from substituent chemistry where explicit data are unavailable.

Functional Group Impact on Stability and Reactivity

- 4-Carbamoyl : The carbamoyl group introduces hydrogen-bonding capacity, which may enhance interactions in biological systems (e.g., protein binding). However, its steric bulk could slightly reduce solubility compared to the carboxy analogue.

- 4-Carboxy : The carboxylic acid group confers high polarity and pH-dependent solubility, making it suitable for biomedical applications. Its acidity (pKa ~4–5) allows tunable solubility in physiological environments .

- 4-Cyano: The cyano group’s electron-withdrawing nature stabilizes the radical via conjugation, reducing reactivity toward oxygen or other radicals .

- 4-Bromomethyl : The bromine atom enables nucleophilic substitution, facilitating its use as a synthetic intermediate for functionalized materials .

- 4-Hydroxyiminomethyl: This group’s oxime functionality supports metal coordination, suggesting utility in catalysis or magnetic materials .

Biological Activity

4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl (commonly referred to as CTMIO) is a stable free radical compound characterized by its unique imidazoline structure. This compound has garnered attention for its biological activity, particularly in the context of oxidative stress and its potential therapeutic applications.

- Molecular Formula : C₈H₁₄N₃O₃

- Molecular Weight : Approximately 200.22 g/mol

- CAS Number : 69826-43-3

CTMIO functions primarily as an antioxidant due to its ability to scavenge free radicals. This property allows it to mitigate oxidative damage in biological systems, which is crucial for various therapeutic applications including neuroprotection and anti-inflammatory effects. The compound's radical scavenging ability is essential in preventing cellular damage caused by oxidative stress.

Antioxidant Properties

CTMIO has been shown to effectively reduce oxidative stress in cellular models. Its mechanism involves:

- Scavenging of Reactive Oxygen Species (ROS) : CTMIO interacts with ROS, neutralizing them and preventing cellular damage.

- Protection Against Oxidative Damage : Studies indicate that CTMIO can protect cells from damage induced by oxidative agents, thus preserving cell viability and function.

Case Studies

-

Neuroprotective Effects :

- In a study examining the neuroprotective properties of CTMIO, it was found to significantly reduce neuronal cell death induced by oxidative stress in vitro. The compound's ability to maintain mitochondrial function was also highlighted.

-

Anti-inflammatory Applications :

- Research demonstrated that CTMIO could inhibit pro-inflammatory cytokine production in macrophages exposed to oxidative stress. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of CTMIO and other related nitroxide compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Nitroxide | Stable radical; antioxidant properties |

| 2,2,6,6-Tetramethylpiperidine-N-oxyl | Nitroxide | Highly stable radical; used as a spin label |

| 4-Hydroxy-TEMPO | Nitroxide | Primarily used as an antioxidant |

CTMIO's unique structure allows it to function effectively as both a radical scavenger and a versatile building block in synthetic chemistry.

Interaction Studies

Recent studies have explored the interactions of CTMIO with biological membranes and proteins. It has been suggested that CTMIO may enhance the efficacy of certain drugs by:

- Mitigating oxidative stress-induced side effects.

- Improving bioavailability through its radical scavenging properties.

Safety and Toxicological Profile

While the toxicological properties of CTMIO have not been fully investigated, preliminary data suggest potential eye irritation upon exposure. Further studies are warranted to comprehensively assess its safety profile.

Q & A

Basic: What is the standard laboratory synthesis protocol for 4-carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl?

Methodological Answer:

The synthesis typically involves cyclocondensation of carbamoyl precursors with nitroxide-forming agents under controlled conditions. While direct synthesis details for this compound are not explicitly provided in the evidence, analogous protocols for imidazoline nitroxides (e.g., refluxing carboxamide derivatives with acetic acid and sodium acetate) can be adapted . For example:

React 2-aminothiazol-4(5H)-one derivatives with carbamoyl-aldehydes in acetic acid under reflux (3–5 hours).

Isolate the product via filtration and recrystallize from DMF/acetic acid mixtures.

Key Parameters:

- Temperature: 100–120°C (reflux).

- Reagents: Acetic acid (solvent/catalyst), sodium acetate (base).

- Yield optimization: Adjust molar ratios (1:1.1 for aldehyde:amine) and reaction time.

Basic: What spectroscopic techniques are critical for structural validation of this nitroxide radical?

Methodological Answer:

- Electron Paramagnetic Resonance (EPR): Confirms the presence of the stable free radical via characteristic triplet splitting (g ≈ 2.006, hyperfine coupling constants ~15–20 G) .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., carbamoyl C=O stretch at ~1650–1700 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR): Limited utility due to paramagnetic broadening but can resolve non-radical intermediates (e.g., methyl groups at δ 1.0–1.5 ppm in H-NMR) .

- X-ray Crystallography: Resolves spatial arrangement of the imidazoline ring and substituents (e.g., SHELXL refinement for bond lengths/angles) .

Advanced: How can EPR spectroscopy be optimized to quantify oxygen concentration using this compound?

Methodological Answer:

The nitroxide’s superhyperfine structure broadens proportionally to dissolved O₂ concentration. Key steps include:

Parameter Calibration: Measure linewidth (ΔH) or the empirical K parameter (ΔH⁻¹) across known O₂ concentrations to establish a calibration curve .

Instrument Settings:

- Microwave frequency: W-band (94 GHz) for enhanced resolution.

- Modulation amplitude: <10% of peak-to-peak linewidth to avoid distortion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.